molecular formula C15H19NO4 B2484500 1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 1368585-20-9

1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No.: B2484500
CAS No.: 1368585-20-9
M. Wt: 277.32
InChI Key: SQSSNNBZEWBCOB-UHFFFAOYSA-N
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Description

1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a chemical compound that belongs to the class of tetrahydroquinolines It is characterized by the presence of a t-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities

Mechanism of Action

Target of Action

The tert-butoxycarbonyl (boc) group is a common protecting group used in organic synthesis, particularly for amines .

Mode of Action

The Boc group can be added to amines under aqueous conditions . The compound’s interaction with its targets involves the addition of the Boc group to the amine, effectively protecting it during synthesis. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The compound plays a significant role in organic synthesis, particularly in the protection and deprotection of the amine functional group . This process is crucial in the synthesis of complex molecules, including peptides and other bioactive compounds.

Result of Action

The addition of the Boc group to an amine protects the amine from reacting under conditions that would otherwise cause it to do so. This allows for more complex molecules to be synthesized with amines without unwanted side reactions. Once the synthesis is complete, the Boc group can be removed to free the amine .

Action Environment

The action of the compound, particularly the addition and removal of the Boc group, is influenced by various environmental factors. For instance, the addition of the Boc group occurs under aqueous conditions, while its removal requires the presence of strong acids . The stability of the Boc group allows it to resist various conditions, making it a versatile tool in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves the protection of the amine group in tetrahydroquinoline with a t-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as flash column chromatography or recrystallization may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding tetrahydroquinoline derivatives.

    Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and organic synthesis.

Scientific Research Applications

1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(t-Butoxycarbonyl)-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to its tetrahydroquinoline core, which provides additional structural complexity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of more complex molecules and natural products.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-9-8-11(13(17)18)10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSSNNBZEWBCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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